Ethyl 2-acetylhexanoate
CAS No.: 1540-29-0
Cat. No.: VC20939086
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1540-29-0 |
|---|---|
| Molecular Formula | C10H18O3 |
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | ethyl 2-acetylhexanoate |
| Standard InChI | InChI=1S/C10H18O3/c1-4-6-7-9(8(3)11)10(12)13-5-2/h9H,4-7H2,1-3H3 |
| Standard InChI Key | ZTOQBHVLCJERBS-UHFFFAOYSA-N |
| SMILES | CCCCC(C(=O)C)C(=O)OCC |
| Canonical SMILES | CCCCC(C(=O)C)C(=O)OCC |
Introduction
Chemical Properties and Structure
Ethyl 2-acetylhexanoate possesses a defined chemical structure that contributes to its distinctive properties and applications. The compound has an IUPAC name of ethyl 2-acetylhexanoate and a molecular formula of C10H18O3. Its structure features an ethyl ester group connected to a hexanoic acid backbone with an acetyl group at the second carbon position. The compound's InChI notation, InChI=1S/C10H18O3/c1-4-6-7-9(8(3)11)10(12)13-5-2/h9H,4-7H2,1-3H3, provides a standardized representation of its chemical structure that can be used for precise identification and comparison with other compounds. Similarly, its InChI Key, ZTOQBHVLCJERBS-UHFFFAOYSA-N, serves as a fixed-length condensed digital representation of the compound that is particularly useful for database searches and information retrieval.
The canonical SMILES notation for ethyl 2-acetylhexanoate, CCCCC(C(=O)C)C(=O)OCC, offers another standardized way to represent its chemical structure in a linear format. This representation highlights the compound's functional groups, including the carbonyl groups and the ester linkage, which are crucial for its chemical reactivity. Ethyl 2-acetylhexanoate contains three oxygen atoms, with two participating in carbonyl groups and one in the ester linkage. The presence of these functional groups influences the compound's polarity, solubility, and potential for chemical reactions such as hydrolysis. The compound's structure also affects its lipophilicity, with a reported log P value of approximately 2.51, indicating significant solubility in lipids and potential interactions with biological membranes. This property is particularly relevant for understanding the compound's behavior in biological systems, including its absorption, distribution, and metabolism.
Table 1: Chemical Identification and Structural Information of Ethyl 2-acetylhexanoate
| Property | Information | Source |
|---|---|---|
| IUPAC Name | ethyl 2-acetylhexanoate | PubChem |
| CAS Registry Number | 1540-29-0 | CAS Common Chemistry |
| Molecular Formula | C10H18O3 | PubChem |
| Molecular Weight | 186.25 g/mol | PubChem |
| InChI | InChI=1S/C10H18O3/c1-4-6-7-9(8(3)11)10(12)13-5-2/h9H,4-7H2,1-3H3 | PubChem |
| InChI Key | ZTOQBHVLCJERBS-UHFFFAOYSA-N | PubChem |
| Canonical SMILES | CCCCC(C(=O)C)C(=O)OCC | PubChem |
| DSSTOX Substance ID | DTXSID20862687 | EPA DSSTox |
| Alternative Name | ethyl 2-butyl-3-oxobutanoate | PubChem |
Physical Properties
Ethyl 2-acetylhexanoate exhibits distinct physical properties that influence its handling, storage, and applications. The compound is characterized as a colorless to pale yellow liquid with a fruity, wine-like aroma that contributes to its value as a flavoring agent. This distinctive sensory property is a direct result of the compound's chemical structure and its interaction with olfactory receptors. The physical state of ethyl 2-acetylhexanoate as a liquid at room temperature facilitates its use in various applications, particularly in the food and fragrance industries where it can be easily incorporated into formulations. The compound's aromatic profile makes it particularly valuable in creating or enhancing fruit-like flavors in food products, contributing to the sensory experience associated with various consumables.
The density of ethyl 2-acetylhexanoate ranges from 0.949 to 0.959 g/cm³ at 20°C, which is slightly less than that of water. This physical property is important for formulation considerations, especially when the compound is used in combination with other ingredients in food or fragrance applications. Regarding solubility, ethyl 2-acetylhexanoate is practically insoluble or insoluble in water but is soluble in ethanol. This solubility profile is consistent with its lipophilic nature, as indicated by its log P value of approximately 2.51. The compound's limited water solubility but good solubility in organic solvents like ethanol is typical of esters and influences how it is incorporated into various formulations. For instance, in water-based products, emulsifiers or solubilizers might be needed to ensure proper dispersion of the compound, while in alcohol-based formulations, it can be directly dissolved.
Table 2: Physical Properties of Ethyl 2-acetylhexanoate
| Property | Value | Source |
|---|---|---|
| Physical Description | Colorless to pale yellow liquid; Fruity wine-like aroma | JECFA |
| Density | 0.949-0.959 g/cm³ (20°C) | JECFA |
| Solubility in Water | Practically insoluble or insoluble | JECFA |
| Solubility in Ethanol | Soluble | JECFA |
| Lipophilicity (log P) | Approximately 2.51 | PubChem |
| Appearance | Colorless to pale yellow liquid | JECFA |
| Odor | Fruity, wine-like | JECFA |
Synthesis and Preparation Methods
Ethyl 2-acetylhexanoate can be synthesized through several methodologies, each with specific reaction conditions and considerations. One common synthetic route involves the reaction of ethyl acetoacetate with 1-bromobutane in the presence of a base such as sodium ethoxide. This reaction proceeds through a nucleophilic substitution mechanism, where the deprotonated ethyl acetoacetate acts as a nucleophile and attacks the electrophilic carbon in 1-bromobutane. The reaction is typically conducted under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product. Following the reaction, purification steps, such as extraction, washing, and distillation, are employed to isolate ethyl 2-acetylhexanoate with high purity. This synthetic approach is advantageous for laboratory-scale preparation due to the accessibility of the starting materials and the relatively straightforward reaction conditions.
In industrial settings, the production of ethyl 2-acetylhexanoate often involves scaled-up versions of the laboratory synthesis with modifications to accommodate larger quantities and optimize efficiency. Industrial production typically utilizes large-scale reactors where ethyl acetoacetate and 1-bromobutane are combined with a suitable base, and the mixture is heated to reflux under controlled conditions. Following the reaction, the product is purified through distillation, which allows for the separation of ethyl 2-acetylhexanoate from unreacted starting materials and by-products. The industrial synthesis of this compound requires careful consideration of factors such as reaction temperature, time, catalyst concentration, and purification methods to ensure high yield and purity of the final product. Additionally, safety measures must be implemented to handle the large quantities of chemicals involved, particularly considering the flammability of organic solvents and the potential hazards associated with the base catalyst.
Table 3: Synthesis Methods for Ethyl 2-acetylhexanoate
| Method | Reactants | Conditions | Catalyst/Base | Scale | Purification |
|---|---|---|---|---|---|
| Laboratory Synthesis | Ethyl acetoacetate + 1-bromobutane | Reflux, several hours | Sodium ethoxide | Small to medium | Extraction, washing, distillation |
| Industrial Production | Ethyl acetoacetate + 1-bromobutane | Controlled heating, reflux | Base (e.g., sodium ethoxide) | Large | Distillation |
| Alternative Route | Ethyl alcohol + 2-acetylhexanoic acid | Reflux, acidic conditions | Acid catalyst (e.g., sulfuric acid) | Variable | Extraction, neutralization, distillation |
Chemical Reactions
Ethyl 2-acetylhexanoate can participate in various chemical reactions, primarily due to the presence of its functional groups, including the ester linkage and carbonyl groups. One significant type of reaction is oxidation, where the compound can be oxidized to form corresponding carboxylic acids. This oxidation process can occur under various conditions, typically involving oxidizing agents such as potassium permanganate or chromium trioxide. The sensitivity of ethyl 2-acetylhexanoate to oxidation has implications for its storage and stability, as exposure to air and oxidizing agents can lead to degradation over time. Understanding the oxidation behavior of this compound is crucial for predicting its shelf life and determining appropriate storage conditions to maintain its quality and efficacy in various applications.
Reduction is another important reaction type for ethyl 2-acetylhexanoate, where reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the carbonyl groups to alcohols. The susceptibility of the carbonyl groups to reduction provides a pathway for transforming ethyl 2-acetylhexanoate into different compounds with altered properties and applications. Additionally, ethyl 2-acetylhexanoate can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the ester group. In these reactions, nucleophiles such as amines or alcohols can attack the carbonyl carbon, leading to the formation of amides or different esters, respectively. The conditions for these substitution reactions typically involve acidic or basic environments, depending on the specific nucleophile and desired outcome. These reaction pathways demonstrate the versatility of ethyl 2-acetylhexanoate as a starting material for the synthesis of a range of functional derivatives.
Table 4: Chemical Reactions of Ethyl 2-acetylhexanoate
| Reaction Type | Reagents | Conditions | Products | Applications |
|---|---|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Varies by oxidizing agent | Carboxylic acids | Synthesis of organic acids |
| Reduction | Lithium aluminum hydride, Sodium borohydride | Typically anhydrous conditions | Alcohols | Production of alcohol derivatives |
| Nucleophilic Substitution | Amines, Alcohols | Acidic or basic conditions | Amides, Different esters | Synthesis of various functional derivatives |
| Hydrolysis | Water | Acidic or basic conditions | 2-acetylhexanoic acid and ethanol | Breaking down the ester linkage |
| Condensation | Aldehydes, Ketones | Basic conditions | Complex organic compounds | Building more complex molecules |
Biological Activities and Applications
Ethyl 2-acetylhexanoate exhibits a range of biological activities that extend beyond its primary use as a flavoring agent. Research has indicated that the compound possesses antioxidant properties, suggesting its potential to reduce oxidative stress in biological systems. This antioxidant activity could be valuable in various contexts, including food preservation and potentially in health-related applications where reducing oxidative damage is beneficial. Additionally, ethyl 2-acetylhexanoate has demonstrated antimicrobial effects, showing inhibition of bacterial and fungal growth under certain conditions. The compound's antimicrobial properties could be exploited in formulations where preservative effects are desired, although the specific spectrum of activity against different microorganisms requires further investigation to fully understand its potential in this area.
The primary application of ethyl 2-acetylhexanoate remains in the flavor and fragrance industries, where it is valued for its ability to enhance sensory properties of various products. The compound's fruity, wine-like aroma makes it particularly suitable for creating or enhancing fruit-like flavors in food products, beverages, and fragrances. In addition to these established applications, ethyl 2-acetylhexanoate has potential uses in scientific research across multiple disciplines. In chemistry, it serves as a building block in organic synthesis, particularly in the preparation of more complex molecules. In biology, the compound is studied for its interactions with various enzymes and potential biological activities. Medical research explores its possible therapeutic applications, including as a precursor in drug synthesis. Industrial applications extend to the production of fragrances and as an intermediate in the synthesis of other chemicals. The versatility of ethyl 2-acetylhexanoate across these different domains underscores its significance as a multifunctional compound with broad applicability.
Table 5: Biological Activities and Applications of Ethyl 2-acetylhexanoate
| Biological Activity/Application | Description | Evidence/Source |
|---|---|---|
| Antioxidant | Potential to reduce oxidative stress | In vitro assays of similar esters |
| Antimicrobial | Inhibition of bacterial and fungal growth | Research on related compounds |
| Flavor Enhancement | Improves sensory properties in food products | Established use in food industry |
| Fragrance Component | Contributes fruity notes to perfumes and cosmetics | Common application in fragrance industry |
| Chemical Building Block | Used in organic synthesis of complex molecules | Research in synthetic chemistry |
| Potential Therapeutic Precursor | Possible applications in drug synthesis | Ongoing medical research |
| Industrial Intermediate | Used in production of other chemicals | Industrial applications |
| Parameter | Information | Basis/Evidence |
|---|---|---|
| Absorption | Likely well absorbed due to lipophilicity | Log P value of ~2.51 |
| Distribution | Expected to distribute to lipid-rich tissues | Lipophilic nature of the compound |
| Metabolism | Primary pathway is ester hydrolysis | Chemical structure as an ester |
| Metabolites | 2-acetylhexanoic acid and ethanol | Products of ester hydrolysis |
| Enzymes Involved | Esterases | Typical enzymes for ester metabolism |
| Secondary Metabolism | Ethanol: alcohol dehydrogenase pathway 2-acetylhexanoic acid: likely beta-oxidation | Standard metabolic pathways |
| Excretion | Not well characterized | Limited available research |
Research Findings and Case Studies
Table 7: Research Findings on Ethyl 2-acetylhexanoate
| Research Area | Key Findings | Study Type | Limitations |
|---|---|---|---|
| Sensory Evaluation | Significant enhancement of flavor profiles in food products | Sensory panel studies | Subjective nature of sensory evaluation |
| Antioxidant Activity | Potential free radical scavenging ability based on similar compounds | In vitro assays | Limited direct studies on ethyl 2-acetylhexanoate specifically |
| Antimicrobial Effects | Possible inhibition of gram-positive bacteria and fungi based on related compounds | Microbiological studies | Sparse data on specific antimicrobial spectrum |
| Mechanism of Action | Interaction with olfactory receptors leading to aroma perception | Biochemical studies | Complex nature of olfactory perception |
| Safety Assessment | Generally recognized as safe for use as a flavoring agent | Regulatory evaluations | Limited long-term studies |
Comparison with Similar Compounds
Ethyl 2-acetylhexanoate can be compared with several structurally related compounds to understand its unique properties and applications in context. One such compound is ethyl acetoacetate, which serves as a precursor in the synthesis of ethyl 2-acetylhexanoate. Ethyl acetoacetate has a similar ester group and acetyl functionality but lacks the butyl group present in ethyl 2-acetylhexanoate. This structural difference results in distinct physical and chemical properties, including differences in odor profile, lipophilicity, and reactivity patterns. While both compounds are used as flavoring agents, ethyl 2-acetylhexanoate typically imparts a more complex, fruity aroma compared to the simpler, more ketone-like odor of ethyl acetoacetate. Additionally, the presence of the butyl chain in ethyl 2-acetylhexanoate increases its lipophilicity relative to ethyl acetoacetate, influencing its solubility, absorption, and interactions with biological systems.
Another comparable compound is ethyl 2-butylacetoacetate, which has slight structural variations compared to ethyl 2-acetylhexanoate. These structural differences, though subtle, can significantly impact the compound's physical properties, chemical reactivity, and sensory attributes. Ethyl hexanoate provides another interesting comparison, as it is a simpler ester with a similar fruity odor but lacking the acetyl group present in ethyl 2-acetylhexanoate. The absence of the acetyl group in ethyl hexanoate results in different chemical properties and reactivity patterns compared to ethyl 2-acetylhexanoate, despite similarities in their sensory profiles. The uniqueness of ethyl 2-acetylhexanoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an ester group and a ketone functionality in ethyl 2-acetylhexanoate provides multiple sites for potential chemical reactions and interactions with biological receptors, distinguishing it from simpler esters like ethyl hexanoate. These structural features make ethyl 2-acetylhexanoate particularly valuable in the flavor and fragrance industries, where its distinctive sensory properties contribute to its commercial importance.
Table 8: Comparison of Ethyl 2-acetylhexanoate with Similar Compounds
| Compound | Molecular Formula | Structural Differences | Sensory Properties | Primary Applications |
|---|---|---|---|---|
| Ethyl 2-acetylhexanoate | C10H18O3 | Reference compound | Fruity, wine-like aroma | Flavoring agent, potential antimicrobial |
| Ethyl acetoacetate | C6H10O3 | Lacks butyl group | Ketone-like odor | Flavoring, chemical intermediate |
| Ethyl 2-butylacetoacetate | C10H18O3 | Slight structural isomer | Similar to ethyl 2-acetylhexanoate | Flavoring, fragrance |
| Ethyl hexanoate | C8H16O2 | Lacks acetyl group | Fruity, pineapple-like aroma | Flavoring, fragrance |
| Ethyl 2-ethylhexanoate | C10H20O2 | Different side chain arrangement | Fruity odor | Flavoring, plasticizer |
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